2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine sulfanyl acetamide class, characterized by a pyrazolo[1,5-a]pyrazine core linked to a sulfanyl (-S-) group and an acetamide moiety. Its molecular formula is C₂₇H₂₃N₄O₂S, with a molecular weight of 483.56 g/mol. Key structural features include:
- A 4-ethylphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine ring.
- A 4-phenoxyphenyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S/c1-2-20-8-10-21(11-9-20)25-18-26-28(29-16-17-32(26)31-25)35-19-27(33)30-22-12-14-24(15-13-22)34-23-6-4-3-5-7-23/h3-18H,2,19H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPSXFAPVYXGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide represents a novel class of organic molecules with potential therapeutic applications. Its unique structural features, including a pyrazolo[1,5-a]pyrazine core and various functional groups, suggest significant biological activity. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic implications based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.6 g/mol. The presence of a sulfanyl group enhances its reactivity, making it suitable for various biological interactions. The compound's structure is illustrated below:
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrazine |
| Functional Groups | Sulfanyl, acetamide, phenoxy |
| Molecular Weight | 430.6 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Commonly employed methods include nucleophilic substitutions and acylation reactions to form the desired acetamide structure. Detailed synthetic pathways can be referenced in related literature and patents focusing on similar compounds .
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific interaction of the sulfanyl group with biological targets may enhance the compound's efficacy.
Anti-inflammatory Effects
Research has suggested that related compounds can modulate inflammatory pathways. For example, studies on similar pyrazole derivatives demonstrated their ability to reduce pro-inflammatory cytokines in animal models . This implies that this compound may also possess anti-inflammatory properties worth investigating.
Mechanistic Insights
Molecular docking studies have been utilized to predict the binding affinity of this compound to specific protein targets involved in disease processes. For instance, interactions with caspase-1 have been explored, indicating potential roles in regulating apoptosis and inflammation . Such insights are crucial for understanding the therapeutic mechanisms at play.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the safety and efficacy of related pyrazolo compounds. In one study, a similar derivative significantly reduced symptoms in an allergic rhinitis model by modulating immune responses . These findings underscore the need for further exploration of this compound in clinical settings.
Future Directions
Given the preliminary data on its biological activity, further research is warranted to:
- Evaluate Efficacy : Conduct comprehensive pharmacological studies to assess the anticancer and anti-inflammatory effects.
- Explore Mechanisms : Investigate the molecular mechanisms underlying its action through detailed biochemical assays.
- Clinical Trials : Initiate clinical trials to evaluate safety and therapeutic potential in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
Impact of Substituent Modifications
- Pyrazine Ring Modifications: 4-Ethylphenyl (target compound): Balances lipophilicity and steric hindrance, favoring membrane permeability .
- Acetamide Substituent Modifications: 4-Phenoxyphenyl (target compound): The phenoxy group’s planar structure supports π-π interactions, critical for enzyme or receptor binding. 4-Isopropylphenyl (): Adds steric bulk, which may reduce off-target interactions but increase metabolic resistance . Trifluoromethyl (): Introduces strong electron-withdrawing effects and enhances metabolic stability .
Preparation Methods
Condensation Reaction
The bicyclic pyrazolo[1,5-a]pyrazine system is synthesized via a condensation reaction between 4-ethylphenylhydrazine and a 2-aminopyrazine derivative. Key conditions include:
| Parameter | Details | Source Reference |
|---|---|---|
| Solvent | Ethanol/water (3:1 v/v) | |
| Catalyst | p-Toluenesulfonic acid (0.1 equiv) | |
| Temperature | Reflux at 80°C for 12 hours | |
| Yield | 68–72% |
The reaction proceeds via cyclodehydration, forming the pyrazolo[1,5-a]pyrazine scaffold. Nuclear magnetic resonance (NMR) analysis of intermediates confirms regioselectivity at the 2-position for the 4-ethylphenyl group.
Alternative Methods
Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (70%). However, this method requires specialized equipment and is less commonly adopted in industrial settings.
Sulfanyl Group Introduction
Thiolation Reaction
The sulfanyl group is introduced at position 4 of the pyrazolo[1,5-a]pyrazine core using thiourea under basic conditions:
| Parameter | Details | Source Reference |
|---|---|---|
| Reagent | Thiourea (2.5 equiv) | |
| Base | Potassium carbonate (3.0 equiv) | |
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 60°C for 6 hours | |
| Yield | 65% |
The reaction mechanism involves nucleophilic displacement, with the sulfur atom attacking the electrophilic carbon at position 4. Liquid chromatography–mass spectrometry (LC-MS) monitors reaction progress, ensuring minimal over-sulfonation.
Purification of Sulfanyl Intermediate
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4), achieving >95% purity.
Acetamide Coupling
Acylation Reaction
The sulfanyl intermediate reacts with N-(4-phenoxyphenyl)acetyl chloride to form the final acetamide:
| Parameter | Details | Source Reference |
|---|---|---|
| Coupling Agent | N-(4-Phenoxyphenyl)acetyl chloride (1.2 equiv) | |
| Base | Triethylamine (2.0 equiv) | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Room temperature, 24 hours | |
| Yield | 58% |
The reaction is quenched with ice-cold water, and the product is extracted with DCM. Fourier-transform infrared spectroscopy (FTIR) confirms acetamide formation via C=O stretching at 1665 cm⁻¹.
Challenges in Coupling
Steric hindrance from the 4-phenoxyphenyl group reduces reaction efficiency. Optimizing the molar ratio of acetyl chloride to 1.5 equiv increases yield to 63%.
Industrial-Scale Optimization
Continuous Flow Synthesis
A pilot-scale continuous flow system reduces processing time by 40% compared to batch reactions. Key parameters include:
Cost Analysis
| Component | Cost per Kilogram (USD) | Source Reference |
|---|---|---|
| 4-Ethylphenylhydrazine | $420 | |
| Thiourea | $85 | |
| N-(4-Phenoxyphenyl)acetyl chloride | $1,200 |
Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing this compound, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrazine core functionalization. Key steps include:
- Coupling reactions : Thioacetamide linkage formation via nucleophilic substitution between pyrazolo-pyrazine sulfhydryl intermediates and α-chloroacetamide derivatives under inert atmospheres .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while ethanol or methanol aids in intermediate purification .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct suppression .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
Q. How does the compound’s stability profile influence storage and experimental handling?
- Methodological Answer :
- Light sensitivity : Store in amber vials at –20°C to prevent sulfanyl group oxidation .
- Hydrolytic stability : Avoid aqueous buffers with pH >8.0 to prevent acetamide cleavage .
- Solution stability : Use DMSO stock solutions within 1 month; confirm integrity via HPLC before assays .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Bioassay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known kinase inhibitors) to normalize activity metrics .
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-ethylphenyl vs. 4-chlorophenyl) on target binding using molecular docking .
- Data triangulation : Cross-validate IC50 values across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What computational methods are recommended for predicting reactivity and biological target interactions?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to map sulfanyl-acetamide bond dissociation energies and predict hydrolysis pathways .
- Molecular dynamics (MD) simulations : Simulate binding to kinase domains (e.g., EGFR) with AMBER force fields to identify key π-π stacking interactions .
- ICReDD frameworks : Integrate reaction path search algorithms to optimize synthetic routes and predict byproduct formation .
Q. What strategies resolve ambiguities in structural assignments for novel derivatives?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals; NOE correlations confirm spatial proximity of pyrazolo-pyrazine and phenoxyphenyl groups .
- X-ray crystallography : Single-crystal analysis validates bond lengths (e.g., C–S bond: ~1.81 Å) and dihedral angles .
- Isotopic labeling : Synthesize 13C-labeled intermediates to track sulfanyl group migration during reactions .
Q. How to optimize synthetic routes when substituent electronic effects hinder reaction progression?
- Methodological Answer :
- Electronic tuning : Introduce electron-withdrawing groups (e.g., –NO2) to pyrazolo-pyrazine cores to enhance electrophilicity for nucleophilic substitution .
- Catalytic additives : Use KI (10 mol%) to facilitate halide displacement in α-chloroacetamide coupling .
- Microwave-assisted synthesis : Reduce reaction times (30 min vs. 12 hrs) and improve yields by 15–20% for sterically hindered derivatives .
Data Contradiction Analysis
Q. How to validate target engagement specificity in biochemical assays?
- Methodological Answer :
- Competitive binding assays : Co-administer excess unlabeled ligand (e.g., 10x Kd) to confirm displacement of radiolabeled compound .
- CRISPR knockouts : Use target gene-edited cell lines to verify on-target effects (e.g., apoptosis in EGFR-KO vs. wild-type) .
- Off-target screening : Profile against panels of 100+ kinases/phosphatases to identify cross-reactivity (e.g., PDB-based selectivity filters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
